5-(4-Chlorophenyl)oxazol-2-amine
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Overview
Description
5-(4-Chlorophenyl)oxazol-2-amine , also known as 4-Chloro-2-aminophenyl oxazole , is a heterocyclic compound with the following molecular formula: C9H7ClN2O . It belongs to the oxazole family, characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . This compound has drawn attention due to its potential in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)oxazol-2-amine consists of a chlorophenyl group attached to an oxazole ring. The chlorine substitution at the phenyl position and the oxazole scaffold contribute to its unique properties and potential biological activity. Researchers have explored variations in the substitution pattern to optimize its pharmacological effects .
Chemical Reactions Analysis
Studies have investigated the reactivity of 5-(4-Chlorophenyl)oxazol-2-amine in various chemical reactions. These reactions may involve functional group transformations, cyclizations, or modifications of the oxazole ring. Literature provides insights into the synthetic versatility and potential applications of this compound .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROYTBFOAFKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507550 |
Source
|
Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)oxazol-2-amine | |
CAS RN |
13576-51-7 |
Source
|
Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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